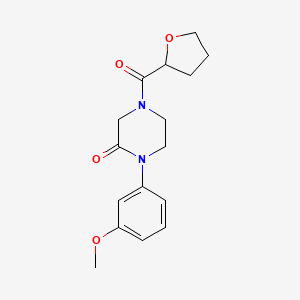
1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone, also known as FP-3 or Fluoro-Perlapine, is a chemical compound that belongs to the class of piperidinone derivatives. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, chemistry, and pharmacology.
作用機序
1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone acts as a serotonin and dopamine receptor antagonist. This means that it blocks the binding of serotonin and dopamine to their respective receptors in the brain. This mechanism of action may contribute to the potential therapeutic effects of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone in the treatment of depression, psychosis, and other neurological disorders.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been found to have a number of biochemical and physiological effects. In animal studies, 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been found to decrease locomotor activity and increase immobility time in the forced swim test, which is a behavioral test used to assess antidepressant activity. 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has also been found to decrease dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone in lab experiments is that it has a well-defined mechanism of action. This makes it easier to study the effects of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone on the central nervous system and to determine its potential therapeutic applications.
One limitation of using 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone in lab experiments is that it has not yet been studied extensively in humans. This means that the potential therapeutic effects of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone may not be fully understood, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone. One direction is to study its potential use as an antidepressant and antipsychotic drug in humans. Another direction is to investigate its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. In addition, further research is needed to determine the safety and efficacy of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone in humans, and to optimize its synthesis method for large-scale production.
合成法
The synthesis of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone involves the reaction of 4-fluorobenzylamine with 1-pyrrolidinemethanol in the presence of acetic acid and sodium triacetoxyborohydride. The resulting product is then treated with piperidinone to obtain 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone. This synthesis method has been optimized to provide high yields of the final product and has been reported in scientific literature.
科学的研究の応用
1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been studied for its potential use as an antidepressant and antipsychotic drug. In addition, 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
In the field of chemistry, 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been used as a starting material for the synthesis of other piperidinone derivatives. 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has also been used as a reagent in the synthesis of other compounds such as indoles and quinolines.
In the field of pharmacology, 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been studied for its mechanism of action and its effects on the central nervous system. 1-(4-fluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been found to act as a serotonin and dopamine receptor antagonist, which may contribute to its potential therapeutic effects.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-15-6-4-14(5-7-15)12-20-11-3-8-17(22,16(20)21)13-19-9-1-2-10-19/h4-7,22H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXHOIQCAJLDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCCN(C2=O)CC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(6-methyl-2-pyridinyl)methyl]-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6048048.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B6048050.png)
![1'-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6048052.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-methoxybenzyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6048058.png)
![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B6048061.png)
![1-(2,3-dimethoxyphenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6048077.png)

![N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B6048087.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine](/img/structure/B6048093.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6048101.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6048107.png)
![4-bromo-2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol](/img/structure/B6048112.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-3-piperidinyl]acetamide](/img/structure/B6048130.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B6048140.png)